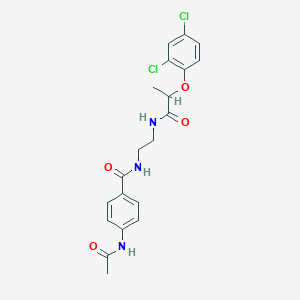

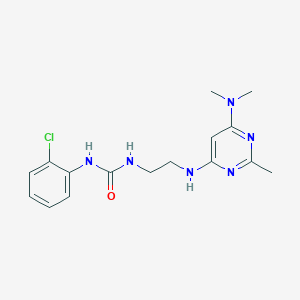

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound or its derivatives could involve the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy data can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

This compound appears as pale yellow crystals . Its melting point is between 195–197 °C . More detailed physical and chemical properties might be available from suppliers or in dedicated chemical databases.Scientific Research Applications

Synthesis and Chemical Behavior

The behavior of acetamido and benzamido groups, which are closely related to the structure of the specified compound, has been explored in the context of chemical synthesis. For example, Kraska, Pougny, and Sina (1976) studied the methylation of 2-acetamido-2-deoxy-D-glucose derivatives in the presence of silver salts, providing insights into the reactivity of such functional groups under different conditions Kraska, U., Pougny, J.-R., & Sina, P. (1976). Mēthylation de dērivēs n-acylēs du 2-amino-2-dēsoxy-D-glucose en prēsence de sels d'argent: observations sur le comportement du groupement ambident acetamido (ou benzamido). Carbohydrate Research, 50, 181-190.

Potential Medicinal Applications

The compound is structurally related to molecules that have been studied for their potential as medicinal agents. For instance, Kersey et al. (1996) investigated a non-peptidic antagonist for the tachykinin NK2 receptor, which includes a similar acetamido-benzamide structure, indicating potential applications in drug development Kersey, I., Bhogal, N., Donnelly, D., Fishwick, C., Findlay, J., & Ward, P. (1996). A Non-peptidic photoactivatable antagonist for mapping the antagonist binding site of the tachykinin NK2 receptor. Bioorganic & Medicinal Chemistry Letters, 6, 605-608.

Advanced Chemical Transformations

Research on related compounds has led to the discovery of novel chemical transformations. For example, Chau, Malanda, and Milcent (1997) explored the synthesis of 1-aminocyanurates from 1,3,4-oxadiazol-2(3H)-ones, which involved acetamido derivatives in the reaction pathways, highlighting the compound's role in facilitating new synthetic routes Chau, F., Malanda, J.-C., & Milcent, R. (1997). Synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones (or 1‐aminocyanurates) by cyclic transformation of 1,3,4‐oxadiazol‐2(3H)‐one derivatives. Journal of Heterocyclic Chemistry, 34, 1603-1606.

Chemical Intermediates and Reactions

The study of such compounds often involves understanding their role as intermediates in chemical reactions. For example, Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by advanced oxidation processes, which may involve similar chemical structures, providing insights into environmental degradation pathways of related compounds Sun, Y., & Pignatello, J. (1993). Organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV. Journal of Agricultural and Food Chemistry, 41, 1139-1142.

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This binding leads to the inhibition of the kinase, thereby disrupting its normal function .

Biochemical Pathways

The binding of the compound to c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound targets, has been reported in several cancers .

Result of Action

The compound has demonstrated antiproliferative and antimigratory properties on MCF-7 and A549 cell lines . It inhibits growth and migration, particularly in MCF-7 cells . This suggests that the compound could potentially be used in cancer treatment.

Properties

IUPAC Name |

4-acetamido-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O4/c1-12(29-18-8-5-15(21)11-17(18)22)19(27)23-9-10-24-20(28)14-3-6-16(7-4-14)25-13(2)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLNFFWIPXYQOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)